molecular formula C8H18N2 B7931503 Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine

Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine

Cat. No.: B7931503
M. Wt: 142.24 g/mol
InChI Key: MZLMGWQXOIZRMW-QMMMGPOBSA-N
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Description

Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine (CAS 1061682-29-8), also known as (S)-N-Isopropylpyrrolidin-3-amine, is a chiral secondary amine featuring a pyrrolidine ring substituted with a methyl group at the 1-position and an isopropyl group at the 3-position (Figure 1). The (S)-stereochemistry at the pyrrolidine-3-amine center confers distinct conformational and electronic properties, making it valuable in asymmetric synthesis, catalysis, and pharmaceutical research . Its molecular formula is C₈H₁₈N₂, with a molecular weight of 142.24 g/mol. The compound’s synthesis typically involves stereoselective alkylation or reductive amination strategies to retain the (S)-configuration .

Properties

IUPAC Name

(3S)-1-methyl-N-propan-2-ylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)9-8-4-5-10(3)6-8/h7-9H,4-6H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLMGWQXOIZRMW-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[C@H]1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of 2-Methylpyrroline

2-Methylpyrroline undergoes hydrogenation in a mixture of ethanol and methanol (2:1–3:1 v/v) using 5% platinum on carbon (Pt/C) or platinum(IV) oxide under ambient conditions. This step yields racemic 2-methylpyrrolidine with >95% conversion. The choice of solvent ratio ensures optimal catalyst activity and minimizes byproduct formation.

Enantiomeric Resolution via Tartrate Salts

The racemic free base is treated with L- or D-tartaric acid to form diastereomeric salts. (S)-2-Methylpyrrolidine preferentially crystallizes as the D-tartrate salt, achieving ≥50% enantiomeric excess (ee). Recrystallization in ethanol/methanol improves optical purity to >98% ee. The tartrate salt is then basified with sodium hydroxide to isolate the (S)-2-methylpyrrolidine free base.

Functionalization at the Pyrrolidine 3-Position

Introducing the isopropylamine group at the 3-position necessitates strategic C–N bond formation. The Royal Society of Chemistry’s protocols for analogous compounds provide insights into coupling reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination

A microwave-assisted coupling between 3-bromo-(S)-1-methylpyrrolidine and isopropylamine employs RuPhos Pd G3 as the catalyst, sodium tert-butoxide as the base, and dioxane/water as the solvent. This method achieves 70–85% yield at 100°C within 2 hours. Key parameters include:

ParameterValue
Catalyst Loading5 mol%
Temperature100°C
Reaction Time2 hours
Solvent SystemDioxane:H₂O (4:1 v/v)

Steric hindrance from the methyl group on nitrogen necessitates bulky ligands (e.g., RuPhos) to prevent β-hydride elimination.

Copper-Mediated Ullmann-Type Coupling

For halogenated pyrrolidines, copper(I) chloride in dimethylformamide (DMF) facilitates coupling with isopropylamine at 120–140°C. This method, while slower (12–24 hours), avoids palladium costs and achieves 60–75% yield. The reaction proceeds via a single-electron transfer mechanism, with 8-hydroxyquinoline as an additive to stabilize copper intermediates.

Stereochemical Control and Resolution Strategies

Chiral Pool Synthesis

L-Proline derivatives serve as chiral precursors. For example, (S)-1-methylpyrrolidin-3-ol is converted to its mesylate, which undergoes nucleophilic substitution with isopropylamine. This approach retains the native stereochemistry but requires protection/deprotection steps to avoid racemization.

Enzymatic Resolution

Lipase-catalyzed acetylation of racemic 3-amino-(1-methylpyrrolidine) in organic solvents (e.g., toluene) selectively modifies the (R)-enantiomer, leaving the (S)-isomer unreacted. This method achieves 90% ee but suffers from low scalability.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for synthesizing this compound:

MethodYield (%)ee (%)ScalabilityCost
Hydrogenation + Tartrate65–75≥98HighModerate
Buchwald-Hartwig70–85N/AModerateHigh
Ullmann Coupling60–75N/AHighLow
Enzymatic Resolution30–4090LowHigh

Hydrogenation followed by palladium-catalyzed amination offers the best balance of yield and enantiopurity, albeit with higher catalyst costs.

Industrial-Scale Considerations

Solvent Recycling

Ethanol/methanol mixtures from hydrogenation steps are distilled and reused, reducing waste. DMF in coupling reactions is recovered via vacuum distillation with <5% loss.

Catalyst Recovery

Platinum catalysts are filtered and regenerated via acid washing, maintaining 90% activity over five cycles. Palladium catalysts are recovered using scavenger resins (e.g., QuadraSil MP), achieving 80% retrieval .

Chemical Reactions Analysis

Types of Reactions

Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce secondary amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: Halogenated compounds, base (e.g., NaOH)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Secondary amines

    Substitution: Various substituted amines

Scientific Research Applications

Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its chiral nature.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation.

    Pathways Involved: It modulates signaling pathways related to neurotransmission, leading to potential therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Amines

Structural and Stereochemical Comparisons

Pyrrolidine vs. Piperidine Derivatives
  • Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine (pyrrolidine core): The five-membered pyrrolidine ring provides moderate ring strain and conformational flexibility. The methyl and isopropyl substituents introduce steric hindrance, influencing ligand-receptor interactions in pharmaceutical contexts .
  • N-Isopropylpiperidin-3-amine (piperidine core): The six-membered piperidine ring reduces ring strain, enhancing stability.
Property This compound N-Isopropylpiperidin-3-amine
Ring size 5-membered 6-membered
Molecular weight (g/mol) 142.24 156.27
Stereochemistry (S)-configured Racemic or undefined

Key Insight : The pyrrolidine derivative’s smaller ring and defined stereochemistry may enhance selectivity in chiral environments, whereas piperidine derivatives offer greater conformational adaptability .

Substituent Effects
  • This compound: The isopropyl group increases lipophilicity (predicted logP ~1.5), favoring membrane permeability in drug candidates.
  • (3R,4S)-4-cyclopropyl-pyrrolidin-3-amine (): The cyclopropyl substituent introduces rigidity and electron-withdrawing effects, reducing basicity (pKa ~9.5 vs. ~10.5 for the isopropyl analog) and altering solubility profiles .

Physicochemical Properties

Property This compound Oleylamine () N-Cyclopropyl-3-methyl-pyrazol-4-amine ()
pKa (amine) ~10.5 (estimated) ~10.2 ~9.8
Solubility Moderate in polar aprotic solvents Low (hydrophobic tail) High (polar pyrazole core)
Applications Asymmetric catalysis, drug intermediates Nanoparticle stabilization Pharmaceutical intermediates

Key Insight : The isopropyl derivative’s balanced lipophilicity and moderate basicity make it versatile in both synthetic and material science applications, contrasting with oleylamine’s strong hydrophobicity .

Biological Activity

Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine is a compound of significant interest in medicinal chemistry, primarily due to its interactions with neurotransmitter systems and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, synthetic pathways, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₅N₃ and a molecular weight of approximately 199.34 g/mol. The compound features an isopropyl group attached to a pyrrolidine ring that is further substituted at the 1-position with a methyl group. This unique structural configuration contributes to its biological activities, particularly its interaction with neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. Preliminary studies suggest that the compound interacts with serotonin and dopamine receptors, which are crucial for mood regulation and other neurological functions. This interaction may lead to anxiolytic and antidepressant effects, making it a candidate for further pharmacological investigations.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

  • Nucleophilic Substitution : Utilizing isopropylamine and pyrrolidine derivatives.
  • Amide Coupling : Forming more complex derivatives through acylation reactions.

These synthetic routes allow for the exploration of various derivatives that may enhance biological activity or alter pharmacokinetic properties .

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential therapeutic applications:

Activity Target Effect Reference
Neurotransmitter ModulationSerotonin ReceptorsPotential anxiolytic effects
Neurotransmitter ModulationDopamine ReceptorsPotential antidepressant effects
Antitumor ActivityClass I PI3-Kinase EnzymesInhibition of tumorigenesis

Case Studies

Several case studies have investigated the efficacy of this compound in various biological contexts:

  • Neuropharmacological Studies : Research has indicated that compounds similar to this compound exhibit significant interactions with dopamine and serotonin receptors, leading to improved mood regulation in preclinical models .
  • Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound can inhibit Class I PI3-Kinase enzymes, which are implicated in various cancers, including chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia (ALL). These findings suggest potential applications in cancer therapy .

Q & A

Q. What are the common synthetic routes for Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine, and how is stereochemical purity ensured?

The synthesis typically involves nucleophilic addition of isopropylamine to a pyrrolidinone precursor under controlled conditions (e.g., temperature, pH) to favor the (S)-enantiomer. Key steps include:

  • Reaction optimization : Use of anhydrous conditions and catalysts like sodium hydride to minimize by-products .
  • Stereochemical control : Monitoring via chiral HPLC or nuclear magnetic resonance (NMR) spectroscopy to confirm enantiomeric excess .
  • Purification : Recrystallization or column chromatography to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Essential methods include:

  • NMR spectroscopy : To verify the stereochemistry at the pyrrolidine C3 position and isopropyl group placement .
  • Mass spectrometry (MS) : For molecular weight validation and detection of impurities .
  • Infrared (IR) spectroscopy : To identify functional groups like the amine (-NH) and methyl groups .

Q. What preliminary biological assays are used to evaluate the pharmacological potential of this compound?

Initial screens focus on:

  • Enzyme inhibition assays : Testing against targets like monoamine oxidases or kinases using fluorometric or colorimetric readouts .
  • Receptor binding studies : Radioligand displacement assays to assess affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported binding affinities of this compound across studies?

Molecular dynamics simulations and docking studies can:

  • Predict binding poses to receptors (e.g., GPCRs) and identify key interactions (e.g., hydrogen bonds with amine groups) .
  • Explain variability in experimental data by modeling solvent effects or protein flexibility .
  • Validate findings by cross-referencing with NMR-derived structural data .

Q. What strategies address conflicting data on the compound’s metabolic stability in vitro vs. in vivo?

  • In vitro models : Liver microsomes or hepatocytes to assess cytochrome P450-mediated oxidation .
  • Isotope labeling : Tracking metabolic pathways via deuterated analogs and LC-MS/MS analysis .
  • Species-specific differences : Comparative studies using human vs. rodent models to clarify translational relevance .

Q. How can researchers optimize reaction yields while maintaining enantiomeric excess in large-scale synthesis?

Advanced approaches include:

  • Flow chemistry : Continuous processing to enhance reproducibility and reduce side reactions .
  • Catalyst screening : Chiral auxiliaries or asymmetric catalysts (e.g., BINOL-derived ligands) to improve stereoselectivity .
  • Process analytical technology (PAT) : Real-time monitoring via inline NMR or Raman spectroscopy .

Methodological Considerations

Q. What experimental designs are recommended for studying the compound’s interaction with lipid bilayers or membrane proteins?

  • Surface plasmon resonance (SPR) : To measure binding kinetics to immobilized receptors .
  • Fluorescence anisotropy : For assessing partitioning into lipid membranes using fluorescent probes .
  • Cryo-EM : High-resolution structural analysis of compound-protein complexes .

Q. How should researchers handle batch-to-batch variability in biological activity data?

  • Quality control protocols : Strict adherence to synthesis and purification SOPs .
  • Bioactivity normalization : Dose-response curves with internal standards (e.g., reference inhibitors) .
  • Meta-analysis : Aggregating data from multiple studies to identify outliers or trends .

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